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molecular formula C11H17N5O3 B8765589 1,3-Propanediol, 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)- CAS No. 97845-65-3

1,3-Propanediol, 2-(2-(2-amino-6-methoxy-9H-purin-9-yl)ethyl)-

Cat. No. B8765589
M. Wt: 267.28 g/mol
InChI Key: JSFLQOQEWLPOPH-UHFFFAOYSA-N
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Patent
US06579981B1

Procedure details

To a solution of 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (0.28 g, 0.9 mmol) in methanol (2.5 ml), methanolic sodium methoxide (1M, 1.0 ml) was added and the solution was stirred at 50° for 1.5 hours. The solution was allowed to cool and hydrochloric acid (5M, 0.2 ml) and water (0.4 ml) were added. After 15 minutes the solution was neutralised with 10% aqueous sodium hydroxide. Silica gel was added and the solvent removed. Column chromatography on silica gel eluting with chloroform-methanol mixtures afforded 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)-6-methoxypurine (185 mg, 77%), m.p. 117-119° C.; λmax (H2O) 213 (ε 22,100), 249 (ε 6,860), and 280 (ε 8,410) nm; νmax (KBr) 3400, 3240, 3210, 1640, 1610, 1590, 1410, and 1395 cm−1; δH [(CD3)2SO] 1.47 (1H, m, CHCH2CH2), 1.74 (2H, q, J 7 Hz, CHCH2CH2), 3.40 (4H, d, J 6 Hz, 2×CH2O), 3.95 (3H, s, OCH3), 4.06 (2H, t, J 7 Hz, CH2N), 4.4 (2H, br, D2O exchangeable, 2×OH), 6.33 (2H, s, D2O exchangeable, 2-NH2), and 7.46 (1H, s, 8-H) (Found: M+ 267.1340; C11H17N5O3 requires M+ 267.1331).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]2[CH2:18][O:17]C(C)(C)[O:15][CH2:14]2)=[C:4](Cl)[N:3]=1.Cl.[OH2:23].[OH-].[Na+].[CH3:26]O>C[O-].[Na+]>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH:13]([CH2:14][OH:15])[CH2:18][OH:17])=[C:4]([O:23][CH3:26])[N:3]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CCC1COC(OC1)(C)C)Cl
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
1 mL
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 50° for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NC(=C2N=CN(C2=N1)CCC(CO)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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